N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,2,4-triazole core substituted with a 4-bromobenzylthio group at position 5, a methyl group at position 4, and a 2-phenylethyl chain linked to the sulfonamide moiety. Its structure combines halogenated aromatic systems (4-bromobenzyl and 4-chlorobenzenesulfonamide) with sulfur-containing heterocycles, which are common motifs in antimicrobial and anticancer agents .
Properties
IUPAC Name |
N-[1-[5-[(4-bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-2-phenylethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrClN4O2S2/c1-30-23(27-28-24(30)33-16-18-7-9-19(25)10-8-18)22(15-17-5-3-2-4-6-17)29-34(31,32)21-13-11-20(26)12-14-21/h2-14,22,29H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHWHPQVWJXEKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Br)C(CC3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the bromobenzyl and sulfanyl groups. The final step involves the sulfonation of the chlorobenzene ring. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process optimization focuses on maximizing yield, minimizing by-products, and ensuring consistent quality. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone.
Reduction: The bromobenzyl group can be reduced to benzyl.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzyl derivatives, and substituted aromatic compounds. Each product’s formation depends on the reaction conditions and the reagents used .
Scientific Research Applications
N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide is a chemical compound with potential applications in scientific research. This compound has a complex molecular structure and is characterized by a bromobenzyl group, a triazole ring, and a chlorobenzenesulfonamide moiety .
Chemical Identification
- CAS Number: Information on the specific CAS number for this compound can be found via ChemicalBook .
- Molecular Formula: C24H22BrClN4O2S2 .
Potential Research Applications
While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not available in the search results, research can be inferred from the properties of its related compounds:
- Medicinal Chemistry: Related compounds with thiadiazole rings have demonstrated diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The presence of bromine can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. These compounds can interact with biological receptors and enzymes, making them useful in drug design and development.
- Drug Design and Development: The compound may be explored for its ability to interact with biological receptors and enzymes effectively.
Mechanism of Action
The mechanism of action of N-(1-{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound’s triazole ring and sulfonamide group are known to interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related compounds, their substituents, biological activities, and key differences:
Key Comparisons
Halogen Effects: The 4-bromobenzylthio group in the target compound may confer stronger hydrophobic interactions and resistance to metabolic degradation compared to the 4-fluorobenzylthio analogue (CAS 338422-28-9) . In contrast, the 4-chlorobenzenesulfonamide moiety shared with ’s compound (CAS 887308-94-3) suggests a common mechanism of action, possibly via sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS) in bacteria .
Biological Activity: Compounds with phenyl or substituted phenyl groups (e.g., 2-phenylethyl in the target compound, 4-phenyl in ) exhibit enhanced antifungal activity due to improved membrane penetration .
Synthesis Complexity :
- The target compound’s synthesis likely involves multi-step routes similar to ’s Friedel-Crafts sulfonylation and Schotten-Baumann acylation, but the inclusion of a 2-phenylethyl chain adds steric challenges .
Physicochemical Properties
Research Findings and Limitations
- Antimicrobial Potential: The target compound’s structural similarity to ’s N-bromine derivatives suggests superior bactericidal activity compared to N-chlorine analogues under low-protein conditions . However, under high-protein loads (e.g., serum), this advantage may diminish due to bromine’s reactivity with nucleophiles .
- Unanswered Questions: No direct bioactivity data exists for the target compound. Its efficacy against drug-resistant strains (e.g., MRSA) and toxicity profile remain unstudied.
Q & A
Basic: What are the key synthetic steps for preparing this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Triazole core formation : Cyclization of thiosemicarbazides or hydrazine derivatives under reflux conditions in ethanol or DMF .
- Sulfanyl group introduction : Nucleophilic substitution using 4-bromobenzyl thiol, often requiring anhydrous conditions and catalysts like K₂CO₃ .
- Sulfonamide coupling : Reaction of the triazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) .
Characterization : - TLC for reaction monitoring.
- ¹H/¹³C NMR for structural confirmation (e.g., sulfonamide proton at δ 10.5–11.5 ppm) .
- HRMS to verify molecular weight .
Advanced: How can reaction yields be optimized for the sulfanyl group introduction step?
Yield optimization requires precise control of:
- Temperature : 60–80°C to balance reaction rate and side-product formation .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group .
- Stoichiometry : A 1.2:1 molar ratio of 4-bromobenzyl thiol to triazole precursor minimizes unreacted starting material .
Troubleshooting : - Low yields may arise from moisture-sensitive intermediates; use molecular sieves or anhydrous solvents .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure?
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl group on triazole (δ 2.5–3.0 ppm) .
- ¹³C NMR : Sulfonamide carbonyl at δ 165–170 ppm .
- IR : S=O stretching (1150–1250 cm⁻¹) and C-S bonds (650–750 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between aromatic rings) .
Advanced: How can computational methods aid in predicting biological activity?
- Molecular docking : Screen against targets like EGFR or COX-2 using AutoDock Vina; prioritize poses with binding energies < −7 kcal/mol .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl/Br groups) with antimicrobial potency .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Validation : Compare computational predictions with in vitro assays (e.g., MIC values for bacterial strains) .
Basic: What biological activities have been reported for structurally analogous triazole-sulfonamide hybrids?
- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and E. coli due to membrane disruption .
- Anticancer : IC₅₀ of 15 µM against MCF-7 cells via apoptosis induction .
- Anti-inflammatory : COX-2 inhibition (IC₅₀ ~10 µM) .
Advanced: How can contradictory bioactivity data between studies be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Structural impurities : Use HPLC (≥95% purity) to exclude confounding effects from byproducts .
- Cell line heterogeneity : Validate results across multiple cell lines (e.g., HepG2 vs. A549) .
Basic: What are the stability considerations for this compound under storage?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the sulfonamide group .
- Hydrolysis risk : Avoid aqueous buffers at pH > 8, which cleave the sulfanyl-triazole bond .
Advanced: What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate esters at the sulfonamide group .
- Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability .
- Co-solvent systems : DMSO:PBS (1:9 v/v) balances solubility and biocompatibility .
Basic: How is the compound’s purity validated post-synthesis?
- HPLC : C18 column, acetonitrile/water gradient, retention time ~12 min .
- Elemental analysis : Match calculated vs. observed C, H, N values (error < 0.4%) .
Advanced: What mechanistic insights exist for its antimicrobial activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
